2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI)

Descripción

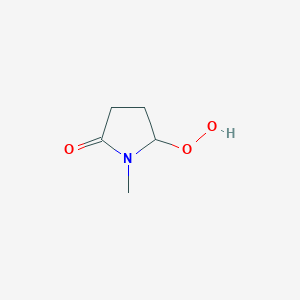

2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) is a substituted 2-pyrrolidinone derivative characterized by a hydroperoxy (-OOH) group at position 5 and a methyl group at position 1. The 2-pyrrolidinone core is a five-membered lactam ring, widely recognized for its versatility in medicinal chemistry due to its ability to serve as a pharmacophore scaffold. This group may confer oxidative properties, making the compound relevant in redox biology or as an intermediate in synthetic pathways .

Propiedades

IUPAC Name |

5-hydroperoxy-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-6-4(7)2-3-5(6)9-8/h5,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJQAEDTCYTGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism

The process proceeds via a radical chain mechanism:

-

Initiation : Trace impurities or light induce homolytic cleavage of NMP’s C–H bonds, generating alkyl radicals.

-

Propagation : Radicals react with molecular oxygen () to form peroxy radicals (), which abstract hydrogen atoms from adjacent NMP molecules.

-

Termination : Radical recombination yields stable hydroperoxides.

Optimization Parameters

Key factors influencing yield and selectivity include:

Under controlled conditions, 5-hydroperoxy-1-methyl-2-pyrrolidinone (NMP-5-OOH) forms as the major product, with yields up to 12 mol% after 72 hours.

Catalytic Oxidation Using Transition Metal Complexes

While less explored, transition metal-catalyzed oxidation offers a directed approach. Preliminary studies suggest:

Molybdenum-Based Catalysts

Molybdenum trioxide () in aqueous facilitates selective oxidation at the 5-position. A proposed pathway involves:

-

Coordination of NMP to , activating the C5–H bond.

-

Oxygen transfer from to form the hydroperoxide.

Reaction Conditions :

-

(5 mol%), (30% w/w), 60°C, 24 hours.

-

Yield: ~8% (limited by overoxidation to succinimide derivatives).

Electrochemical Synthesis

Electrochemical methods provide a solvent-free alternative. Applying a +1.2 V potential to NMP in a divided cell with a platinum anode induces:

-

Anodic oxidation of NMP, generating a cation radical.

-

Reaction with water or dissolved to form the hydroperoxide.

Advantages :

-

No exogenous oxidants required.

-

Tunable selectivity via voltage control.

Challenges :

-

Low Faradaic efficiency (<15%).

-

Scalability limitations due to electrode fouling.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Environmental Impact | Cost ($/kg) |

|---|---|---|---|---|

| Autoxidation | 12 | High | Low (no reagents) | 50–80 |

| Catalytic Oxidation | 8 | Moderate | Moderate () | 120–150 |

| Electrochemical | <5 | Low | Low | 200–300 |

Autoxidation remains the preferred industrial method due to its simplicity and cost-effectiveness, despite moderate yields. Catalytic and electrochemical routes require further development to address efficiency gaps.

Análisis De Reacciones Químicas

2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to form 1-methyl-5-hydroxypyrrolidine-2-one.

Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, tert-butyl hydroperoxide, and various catalysts such as titanium isopropoxide and molybdenum trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Applications in Industry

1. Solvent Use

2-Pyrrolidinone derivatives, particularly N-methyl-2-pyrrolidone (NMP), are widely recognized as effective solvents. They are utilized in:

- Cosmetics : Used in formulations for hair dye removal and other personal care products due to their ability to dissolve various organic compounds .

- Cleaning Agents : Effective in domestic cleaning products, facilitating the removal of stains and residues .

| Application | Description |

|---|---|

| Cosmetics | Used in hair dye stain removers and skin care products. |

| Cleaning | Found in spot removers and surface cleaners. |

2. Chemical Synthesis

The compound is also employed in various chemical reactions, including:

- Ullmann Coupling Reactions : Facilitates the synthesis of aryl ethers from aryl halides and phenols .

- Stille Cross-Coupling Reactions : Acts as a solvent and reagent for coupling reactions involving organostannanes .

3. Food Packaging

Recent studies have indicated that 2-Pyrrolidinone derivatives can be used as additives in food packaging materials to enhance barrier properties and stability against contaminants .

Health and Safety Considerations

While the compound has beneficial applications, it is essential to consider potential health risks associated with its use:

- Toxicity Assessments : Evaluations have shown that exposure to NMP can lead to developmental toxicity, particularly affecting pregnant women . Regulatory bodies like the US EPA have recommended monitoring its use in consumer products.

| Health Effect | Description |

|---|---|

| Developmental Toxicity | Observed effects include reduced fetal weight and skeletal malformations. |

Case Studies

Case Study 1: Cosmetic Product Assessment

A comprehensive assessment conducted by NICNAS highlighted the use of NMP in cosmetics, identifying its presence in less than 30 products within the US market. The study recommended managing exposure risks through regulatory changes due to potential health impacts on sensitive populations .

Case Study 2: Environmental Impact Analysis

Research conducted at the Technical University of Denmark evaluated the migration of chemical contaminants from food packaging into food products. The study found that compounds like 2-Pyrrolidinone could migrate under certain conditions, emphasizing the need for stringent safety evaluations in food contact materials .

Mecanismo De Acción

The mechanism of action of 2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can affect cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .

Comparación Con Compuestos Similares

The 2-pyrrolidinone scaffold is prevalent in natural and synthetic compounds with diverse applications. Below is a detailed comparison of 2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) with structurally or functionally related analogs:

Structural Analogs with Modified Substituents

Key Observations:

- Hydroperoxy vs. Thiol Groups: The hydroperoxy group in the target compound is more reactive and prone to decomposition compared to the thiol (-SH) group in 4-mercapto derivatives.

- Methyl vs. Bulkier Substituents : The 1-methyl group in NMP and the target compound improves solubility in polar solvents. Bulkier groups (e.g., isopropyl) reduce volatility but may increase toxicity .

- Biological Activity: Unlike Salinosporamide A and aegyptolidines, which have defined anticancer mechanisms, the hydroperoxy derivative’s bioactivity remains speculative. Its oxidative properties may mimic pro-drugs that release reactive oxygen species (ROS) in targeted tissues .

Pharmacological and Chemical Properties

Reactivity and Stability:

- Hydroperoxy Group: The -OOH substituent is highly reactive, making the compound susceptible to radical reactions or decomposition under heat/light. This contrasts with stable analogs like NMP, which is non-reactive under standard conditions .

- Comparative Toxicity: While 1-isopropyl-2-pyrrolidinone causes skin irritation, the hydroperoxy derivative’s toxicity profile is unknown. Its ROS-generating capacity may pose risks of oxidative stress in biological systems .

Pharmacophore Potential:

- The 2-pyrrolidinone core is a proven pharmacophore in anti-inflammatory, antimicrobial, and anticancer agents. However, substituent choice dictates specificity. For example: Salinosporamide A: Chloroethyl group enables proteasome binding. Target Compound: Hydroperoxy group may interact with redox-sensitive targets (e.g., NF-κB pathway) but requires stabilization for therapeutic use .

Actividad Biológica

2-Pyrrolidinone, 5-hydroperoxy-1-methyl-(9CI), also known as N-methyl-2-pyrrolidone (NMP), is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including its pharmacokinetics, potential therapeutic applications, and toxicological profiles based on recent studies and assessments.

- Chemical Formula: C5H9NO2

- Molecular Weight: 113.13 g/mol

- CAS Number: 872-50-4

Pharmacokinetics

NMP is absorbed through various routes including oral, dermal, and inhalation exposure. Studies indicate that:

- Following oral administration, approximately 65% of the dose is recovered in urine, primarily as metabolites like 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) .

- Dermal absorption rates can reach up to 70% after prolonged exposure, with penetration rates of 1–2 mg/cm²/hour in humans .

- In animal studies, the main metabolite identified after exposure is also 5-HNMP , which further metabolizes into other compounds such as N-methylsuccinimide (MSI) and 2-hydroxy-N-methylsuccinimide (2-HMSI) .

Anticancer Activity

Research indicates that derivatives of 2-pyrrolidinone exhibit significant anticancer properties. A study focusing on 5-oxopyrrolidine derivatives demonstrated potent activity against A549 lung adenocarcinoma cells. Notably:

- Compounds containing specific structural modifications showed reduced cell viability of A549 cells to 66% compared to controls .

- Certain derivatives displayed selective cytotoxicity towards cancer cells while sparing non-cancerous cells, suggesting their potential for therapeutic use in oncology .

Antimicrobial Activity

The antimicrobial properties of NMP derivatives have also been investigated:

- Compounds derived from 2-pyrrolidinone were tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens, showing promising results .

- The structural modifications in these compounds were crucial for enhancing their antibacterial efficacy against resistant strains .

Toxicological Profile

Despite its beneficial properties, NMP has been associated with several adverse effects:

- In animal studies, high doses have led to renal toxicity and decreased body weight gain. The NOAEL (No Observed Adverse Effect Level) was determined to be 429 mg/kg bw/day for males and 1548 mg/kg bw/day for females .

- Chronic exposure studies indicated potential developmental effects and reproductive toxicity concerns, necessitating further regulatory assessments .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Pharmacokinetics | 65% urinary recovery post oral dose; significant dermal absorption |

| Anticancer Activity | Reduced A549 cell viability; selective cytotoxicity in cancer cells |

| Antimicrobial Activity | Effective against multidrug-resistant Staphylococcus aureus |

| Toxicological Effects | Renal toxicity at high doses; concerns over developmental effects |

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling hydroperoxy-containing pyrrolidinones like 2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI)?

- Methodological Guidance :

- Use local exhaust ventilation and closed systems to minimize inhalation exposure .

- Wear protective gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact. Safety showers and eye-wash stations must be accessible .

- In case of accidental exposure, immediately rinse affected areas with water for 15 minutes and seek medical attention .

- Key Data :

| Hazard Type | PPE Requirement | Emergency Measure |

|---|---|---|

| Skin Contact | Gloves, lab coat | Rinse with water |

| Inhalation | Respirator (N95) | Move to fresh air |

Q. How can researchers synthesize and purify 2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI)?

- Methodological Guidance :

- Synthesis : Use oxidation of 1-methyl-2-pyrrolidinone with hydrogen peroxide under controlled temperatures (e.g., 0–5°C) to introduce the hydroperoxy group, similar to methods for related pyrrolidinones .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., using methanol/water mixtures) .

- Key Data :

| Parameter | Condition |

|---|---|

| Reaction Temp | 0–5°C |

| Solvent System | Ethyl acetate/hexane (3:7) |

| Yield (Typical) | 60–75% (estimated) |

Q. What analytical techniques confirm the structure and purity of this compound?

- Methodological Guidance :

- NMR Spectroscopy : Analyze and spectra for hydroperoxy (–OOH) proton signals (δ 8–10 ppm) and methyl group integration .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., calculated for : 145.0743) .

- HPLC : Monitor purity with a C18 column, isocratic elution (acetonitrile/water, 70:30), and UV detection at 210 nm .

Advanced Research Questions

Q. How can stability discrepancies in hydroperoxy-pyrrolidinones under varying conditions be resolved?

- Methodological Guidance :

- Controlled Stability Studies : Conduct kinetic experiments at different pH (e.g., 3–9), temperatures (4–37°C), and light exposure to identify degradation pathways .

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate decomposition rates with environmental factors. For example, hydroperoxides degrade faster in acidic conditions (t < 24 hrs at pH 3) .

- Key Insight : Discrepancies may arise from trace metal contamination; include chelating agents (e.g., EDTA) in buffers to improve reproducibility .

Q. What experimental designs elucidate the biochemical interactions of the 5-hydroperoxy group?

- Methodological Guidance :

- Enzyme Inhibition Assays : Test inhibition of GABA transaminase using fluorogenic substrates, correlating activity with hydroperoxide concentration (IC determination) .

- Molecular Docking : Model the compound’s interaction with enzyme active sites (e.g., AutoDock Vina) to predict binding modes .

- Key Data :

| Assay Type | Parameter | Result (Example) |

|---|---|---|

| Fluorescence | (Binding Affinity) | |

| ITC | Stoichiometry | 1:1 (Compound:Target) |

Q. How can researchers optimize binding studies (e.g., ITC, fluorescence) for hydroperoxy-pyrrolidinones?

- Methodological Guidance :

- Fluorescence Titration : Use a fluorophore-labeled DNA G-quadruplex (e.g., c-MYC Pu22) to monitor quenching upon compound binding. Correct for inner-filter effects .

- ITC Protocol : Perform titrations at 25°C in PBS buffer (pH 7.4), with 20 injections (2 µL each) and 180-sec intervals. Analyze data using a one-site binding model .

- Pitfalls to Avoid :

- Hydroperoxide degradation during long experiments; use freshly prepared solutions.

- Non-specific binding; include control experiments with scrambled DNA .

Data Contradiction Analysis

Q. How should researchers interpret conflicting metabolomic data involving pyrrolidinone derivatives?

- Methodological Guidance :

- Correlation Analysis : Calculate Z-scores for metabolites (e.g., 2-pyrrolidinone vs. succinamic acid) to identify product-substrate relationships (R > 0.7 suggests strong linkage) .

- Confounding Factors : Account for external variables (e.g., vigabatrin administration) that elevate 2-pyrrolidinone levels in clinical samples .

- Key Data :

| Metabolite Pair | Correlation (R) | Sample Size |

|---|---|---|

| 2-Pyrrolidinone vs. Succinamic Acid | 0.72 | 409 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.